molecular formula C19H21F3N4O2 B2697219 (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 946235-54-7

(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2697219
CAS RN: 946235-54-7
M. Wt: 394.398
InChI Key: BVOMNXHFBWLXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, also known as PPTM, is a chemical compound that has shown promising results in scientific research. PPTM has been found to have potential applications in the fields of pharmacology and medicinal chemistry.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, focusing on six unique applications:

Antitumor Activity

Research has shown that derivatives of piperazine, such as (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, exhibit significant antitumor properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cell proliferation and inducing apoptosis . This makes them promising candidates for the development of new anticancer drugs.

Antibacterial Applications

This compound has demonstrated potent antibacterial activity against a range of bacterial strains. It works by disrupting bacterial cell walls and inhibiting essential enzymes, making it a potential candidate for treating bacterial infections, especially those resistant to conventional antibiotics .

Antifungal Properties

The antifungal activity of this compound has been explored, showing effectiveness against several fungal pathogens. It inhibits fungal growth by targeting specific enzymes involved in cell wall synthesis, which could be beneficial in developing treatments for fungal infections .

Anti-inflammatory Effects

Studies have indicated that (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, making it useful in treating inflammatory diseases .

Antitubercular Activity

This compound has shown promise as an antitubercular agent. It inhibits the growth of Mycobacterium tuberculosis by targeting specific bacterial enzymes, offering a potential new treatment for tuberculosis, especially in drug-resistant cases .

Neuroprotective Applications

Research has suggested that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Hypotensive Effects

In animal studies, derivatives of this compound have been shown to lower blood pressure. This hypotensive effect is achieved by modulating vascular resistance and cardiac output, indicating potential use in treating hypertension .

Agrochemical Uses

Beyond medical applications, this compound has potential uses in agriculture as a pesticide or herbicide. Its ability to disrupt essential biological processes in pests and weeds makes it a valuable tool for crop protection .

properties

IUPAC Name

[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-2-13-28-17-8-7-16(23-24-17)25-9-11-26(12-10-25)18(27)14-3-5-15(6-4-14)19(20,21)22/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOMNXHFBWLXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

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